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Compound of Interest

Compound Name:
N-(4-methylpyridazin-3-

yl)acetamide

Cat. No.: B597739 Get Quote

An objective comparison of N-(4-methylpyridazin-3-yl)acetamide with a structurally related

compound, SLU-10482, to provide a framework for experimental validation and highlight

potential biological activities.

Published for researchers, scientists, and drug development professionals, this guide

addresses the current lack of publicly available biological data for N-(4-methylpyridazin-3-
yl)acetamide. To facilitate future research and provide a basis for experimental design, this

document presents a comparative analysis with a functionally relevant and structurally related

compound, SLU-10482, an anticryptosporidial agent. The guide includes a summary of

available data, a detailed experimental protocol for a relevant biological assay, and

visualizations of a typical drug discovery workflow and a hypothetical signaling pathway.

Data Presentation
Due to the absence of published experimental data for N-(4-methylpyridazin-3-yl)acetamide,

a direct quantitative comparison is not possible. The following table summarizes the available

information for the target compound and provides a comparative profile for SLU-10482, a

compound with a related heterocyclic core and an acetamide moiety, which has demonstrated

potent biological activity.
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Feature
N-(4-methylpyridazin-3-
yl)acetamide

SLU-10482

Molecular Formula C₇H₉N₃O C₂₁H₂₀F₃N₇O

Molecular Weight 151.17 g/mol 459.43 g/mol

Biological Activity
Not reported in public

literature.

Potent anticryptosporidial

agent.[1]

Quantitative Data No public data available.
EC₅₀ = 0.07 µM against

Cryptosporidium parvum.[1]

Mechanism of Action Unknown.
Unknown, identified through

phenotypic screening.[1]

Experimental Protocols
To guide the independent verification of the activity of N-(4-methylpyridazin-3-yl)acetamide,

the following detailed protocol for an in vitro anticryptosporidial assay, as adapted from the

methodology used to characterize SLU-10482, is provided.[1]

Assay for Cryptosporidium parvum Growth Inhibition in HCT-8 Cells

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound

against Cryptosporidium parvum infecting human ileocecal adenocarcinoma (HCT-8) cells.

Materials:

HCT-8 cells (ATCC CCL-244)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and

penicillin-streptomycin

Cryptosporidium parvum oocysts

Test compound (e.g., N-(4-methylpyridazin-3-yl)acetamide) dissolved in DMSO

Positive control (e.g., Nitazoxanide)
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384-well microplates

Anti-Cryptosporidium antibody conjugated to a fluorescent marker

Hoechst 33342 stain

High-content imaging system

Procedure:

Cell Seeding: Seed HCT-8 cells into 384-well plates at a density that allows for confluent

monolayer formation after 24 hours of incubation (37°C, 5% CO₂).

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further

dilute in culture medium to achieve the final desired concentrations. The final DMSO

concentration should be kept below 0.5% to avoid solvent toxicity.

Infection: Aspirate the culture medium from the HCT-8 cell monolayers and add freshly

excysted C. parvum sporozoites to each well.

Treatment: Immediately after adding the sporozoites, add the diluted test compound to the

respective wells. Include wells with vehicle control (DMSO) and a positive control.

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

Staining: After incubation, fix the cells and stain with a fluorescently-labeled anti-

Cryptosporidium antibody to visualize the parasites and Hoechst 33342 to stain the host cell

nuclei.

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the

number of parasites and host cells in each well.

Data Analysis: Normalize the parasite count to the host cell count for each well. Plot the

normalized parasite count against the compound concentration and fit the data to a dose-

response curve to determine the EC₅₀ value.
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The following diagrams illustrate a general workflow for drug discovery and a hypothetical

signaling pathway relevant to the potential activity of the compounds discussed.
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A generalized workflow for drug discovery and development.
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A hypothetical signaling pathway for an antiparasitic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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